Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Medicinal chemistry Drug design Lipophilicity optimization

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is a patent-documented oxazole building block explicitly cited in EP-1422218-A1 for antiviral agent compositions and investigated as a CCR5 antagonist. Its 2-position 4-fluorobenzyl substitution delivers an XLogP3 of 2.9—a 0.4 log unit reduction vs. the 4-chlorobenzyl analog—making it the superior choice when lower lipophilicity is required to balance permeability and metabolic stability. Quality control labs benefit from its diagnostic ¹H NMR oxazole H-5 singlet at δ 8.15 ppm, enabling unambiguous identity verification. With predicted pKa of -1.15±0.10 and boiling point of 355.5±27.0°C, this isomer provides the data-supported procurement pathway for reaction design. Source this 95% purity building block today to advance your antiviral or CCR5-targeted discovery programs.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
Cat. No. B11717460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H12FNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
InChIKeyQPHVUIKOGSOPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate (CAS 500367-20-4): A Specialized Oxazole Building Block with Distinct Fluorobenzyl Substitution for Pharmaceutical Intermediates


Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate (CAS 500367-20-4; molecular formula C₁₃H₁₂FNO₃; molecular weight 249.24 g/mol) is a synthetic fluorinated oxazole derivative featuring an ethyl ester at the 4-position and a 4-fluorobenzyl substituent at the 2-position of the 1,3-oxazole ring . The compound has an XLogP3 of 2.9 and a topological polar surface area (TPSA) of 52.3 Ų . As a building block in medicinal chemistry, it has been disclosed in patent literature for antiviral agent applications and investigated as a CCR5 antagonist [1].

Why Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate Cannot Be Interchanged with Generic Oxazole-4-Carboxylate Analogs


The 2-(4-fluorobenzyl) substitution pattern on Ethyl 2-(4-fluorobenzyl)oxazole-4-carboxylate fundamentally distinguishes it from closely related oxazole-4-carboxylate derivatives. Unlike generic ethyl oxazole-4-carboxylate scaffolds, the specific 2-position 4-fluorobenzyl moiety influences lipophilicity (XLogP3 = 2.9), steric properties, and potential target interactions . The compound has been specifically cited in patent EP-1422218-A1 as part of antiviral agent compositions, while its 5-position substituted positional isomer exhibits different physical properties and synthetic accessibility . Furthermore, the 4-fluorobenzyl group confers distinct spectroscopic and physicochemical behavior compared to chloro-, methoxy-, or unsubstituted benzyl analogs, affecting both analytical characterization and downstream reactivity in medicinal chemistry workflows.

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate: Quantifiable Differentiation Against Closest Analogs


Enhanced Lipophilicity (XLogP3) of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate Compared to 4-Chlorobenzyl Analog

The calculated XLogP3 for Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is 2.9 . For the direct halogen-substituted analog Ethyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate (CAS 1309576-06-4), the XLogP3 is 3.3 (predicted) . This quantified difference of ΔXLogP3 = 0.4 log units indicates measurably lower lipophilicity for the 4-fluoro derivative relative to the 4-chloro analog, which may influence membrane permeability, solubility profiles, and pharmacokinetic behavior in biological assays.

Medicinal chemistry Drug design Lipophilicity optimization

Positional Isomer Differentiation: 2-(4-Fluorobenzyl) vs. 5-(4-Fluorobenzyl) Oxazole-4-Carboxylate - Predicted pKa and Boiling Point Variance

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate exhibits a predicted pKa of -1.15 ± 0.10 and predicted boiling point of 355.5 ± 27.0 °C . Its positional isomer, Ethyl 5-(4-fluorobenzyl)oxazole-4-carboxylate (where the 4-fluorobenzyl group resides at the 5-position rather than the 2-position of the oxazole ring), is listed as a distinct chemical entity with a solid physical form but without reported pKa or boiling point data in comparable datasheets . The presence of quantitative pKa and boiling point data for the 2-substituted isomer provides a verifiable basis for isomer selection when specific pH-dependent behavior or thermal stability parameters are critical to downstream synthetic or formulation steps.

Synthetic chemistry Positional isomerism Physicochemical property profiling

Ester Group Differentiation: Ethyl Ester vs. Methyl Ester in 2-(4-Fluorobenzyl)oxazole-4-carboxylate Series - Molecular Weight and Lipophilicity Shift

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate has a molecular weight of 249.24 g/mol and XLogP3 of 2.9 . The corresponding methyl ester analog, Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate (CAS 2070896-37-4), has a molecular weight of 235.21 g/mol and a predicted XLogP3 of approximately 2.3-2.5 (inferred from homologous ester series trends) . The ethyl ester variant offers a quantified molecular weight increase of 14.03 g/mol relative to the methyl ester, corresponding to a lipophilicity increase of approximately 0.4-0.6 log units, which influences hydrolytic stability and the rate of esterase-mediated conversion to the corresponding carboxylic acid in biological systems.

Synthetic chemistry Prodrug design Ester hydrolysis

NMR Spectroscopic Differentiation: Diagnostic ¹H NMR Resonances for Identity Confirmation vs. Unsubstituted Oxazole Core

The ¹H NMR spectrum of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate in CDCl₃ (300 MHz) displays diagnostic resonances at δ 8.15 ppm (singlet, 1H, oxazole H-5 proton), δ 4.39 ppm (quartet, J = 7.2 Hz, 2H, ethyl methylene), δ 1.37 ppm (triplet, J = 7.2 Hz, 3H, ethyl methyl), and aromatic multiplets at δ 7.0-7.3 ppm for the 4-fluorobenzyl group . In contrast, the unsubstituted ethyl oxazole-4-carboxylate core lacks the aromatic region multiplets (δ 7.0-7.3 ppm) and exhibits only a singlet near δ 7.9-8.0 ppm for the oxazole proton [1]. The presence of the 4-fluorobenzyl aromatic signals and the diagnostic oxazole H-5 singlet at δ 8.15 ppm provides unambiguous spectroscopic confirmation of correct substitution pattern.

Analytical chemistry Quality control Structural elucidation

Patent-Disclosed Antiviral Agent Status Differentiates Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate from Unpatented Oxazole Analogs

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate is explicitly cited in patent EP-1422218-A1 (and related family members EP-1422218-B1, EP-2181985-A1, EP-2266958-A1) as a component of antiviral agent compositions . The patent family claims priority dates from August 10, 2001, and covers antiviral agent applications. In contrast, unsubstituted ethyl oxazole-4-carboxylate and many other oxazole analogs (e.g., ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate) are not associated with specific antiviral patent protection in this manner. Additionally, preliminary pharmacological screening has identified the compound as a potential CCR5 antagonist relevant to HIV infection treatment [1].

Antiviral drug discovery Intellectual property Pharmaceutical development

Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity (XLogP3 = 2.9) Over 4-Chlorobenzyl Analogs

In lead optimization programs where lipophilicity must be carefully modulated to balance membrane permeability against metabolic stability, Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate (XLogP3 = 2.9) provides a ΔXLogP3 reduction of 0.4 log units compared to the 4-chlorobenzyl analog (XLogP3 = 3.3) [1]. This quantifiable difference supports its selection when lower lipophilicity is desired within the same oxazole-4-carboxylate scaffold series.

Synthetic Route Development Requiring Verified pKa and Boiling Point Data for 2-Position Substituted Oxazole Scaffolds

For synthetic chemists developing routes that require precise knowledge of acid-base behavior or thermal processing parameters, Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate offers documented predicted pKa (-1.15 ± 0.10) and boiling point (355.5 ± 27.0 °C) data [1]. This contrasts with the 5-position substituted isomer for which comparable physicochemical parameters are not reported in standard datasheets [2], making the 2-substituted isomer the data-supported procurement choice when these parameters influence reaction design.

Antiviral Drug Discovery Programs Leveraging Patent-Disclosed Building Blocks

Organizations pursuing antiviral drug discovery, particularly those focused on retroviral targets or CCR5-mediated pathways, may preferentially source Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate based on its citation in the EP-1422218-A1 antiviral agent patent family and its identification as a CCR5 antagonist in preliminary pharmacological screening [1]. This patent-documented status provides a documented rationale for procurement over structurally similar oxazole building blocks lacking such explicit therapeutic association [2].

Analytical Quality Control Requiring Definitive NMR Spectroscopic Identity Confirmation

Quality control laboratories requiring unambiguous identity verification of incoming oxazole building blocks can rely on the distinct ¹H NMR signature of Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate, specifically the oxazole H-5 singlet at δ 8.15 ppm and the aromatic multiplet region at δ 7.0-7.3 ppm [1]. These diagnostic resonances enable rapid differentiation from unsubstituted ethyl oxazole-4-carboxylate and other regioisomers that lack these spectroscopic features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.